Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Synthetic Chemistry Alcohol Activation Piperidine Derivatives

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS 183170-69-6), also known as 1-(1-Boc-4-piperidyl)ethanol or 1-Boc-4-(1-hydroxyethyl)piperidine, is a racemic piperidine derivative featuring a Boc-protected nitrogen and a secondary alcohol side chain. This compound serves as a key intermediate in the synthesis of complex organic molecules, including kinase inhibitors and CNS-targeting pharmaceuticals, due to its balanced hydrophilicity and reactivity.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 183170-69-6
Cat. No. B1289028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
CAS183170-69-6
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
InChIKeySQOMPUDOUGDJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS 183170-69-6): Procurement Guide for a Versatile Boc-Protected Piperidine Building Block


Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS 183170-69-6), also known as 1-(1-Boc-4-piperidyl)ethanol or 1-Boc-4-(1-hydroxyethyl)piperidine, is a racemic piperidine derivative featuring a Boc-protected nitrogen and a secondary alcohol side chain . This compound serves as a key intermediate in the synthesis of complex organic molecules, including kinase inhibitors and CNS-targeting pharmaceuticals, due to its balanced hydrophilicity and reactivity . Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol, and it is typically supplied as a white to off-white crystalline powder with purity ranging from 95% to 98% (HPLC) [1].

Why Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate Cannot Be Substituted with Generic Analogs


Generic substitution within the class of Boc-protected hydroxyalkyl piperidines is not viable due to critical differences in regiochemistry and stereochemistry that directly impact synthetic outcomes and biological profiles. The 1-hydroxyethyl substitution on the piperidine ring (as in CAS 183170-69-6) creates a secondary alcohol with distinct steric and electronic properties compared to its 2-hydroxyethyl regioisomer (e.g., N-Boc-4-piperidineethanol, CAS 89151-44-0), leading to divergent reactivity in esterification, oxidation, and substitution reactions . Furthermore, the racemic nature of the target compound distinguishes it from enantiomerically pure analogs (e.g., (S)-enantiomer CAS 389889-82-1), which command significantly higher procurement costs and are reserved for asymmetric syntheses requiring specific stereochemical control . The following quantitative evidence demonstrates that even closely related compounds yield measurably different results in key performance dimensions, making targeted procurement essential for reproducible research and process development.

Quantitative Differentiation Evidence for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate


Comparative Reactivity in Mesylation: Target vs. Structural Analogs

The target compound exhibits a distinct reactivity profile in mesylation reactions compared to simpler alcohol analogs. When subjected to mesylation using mesyl chloride and TEA in DCM, the target compound achieves only 35% GC purity of the desired mesylated product, indicating significant steric hindrance and competing side reactions inherent to its secondary alcohol structure [1]. In contrast, primary alcohol analogs typically yield >80% mesylation efficiency under identical conditions. This quantifiable difference in conversion efficiency directly informs reaction optimization strategies and reagent selection.

Synthetic Chemistry Alcohol Activation Piperidine Derivatives

Chiral Purity vs. Racemic Mixture: Procurement Cost and Application Fit

The target compound (racemate) is commercially available with a minimum purity of 95-98% at standard bulk pricing, whereas the enantiomerically pure (S)-enantiomer (CAS 389889-82-1) requires specialized chiral synthesis or resolution, resulting in significantly higher procurement costs (typically 5-10x premium) and longer lead times . The (S)-enantiomer is only specified for asymmetric applications requiring a defined stereochemical outcome; for the majority of synthetic applications where the alcohol stereocenter is either non-critical or subsequently oxidized, the racemate provides equivalent synthetic utility at a fraction of the cost.

Chiral Resolution Procurement Asymmetric Synthesis

Purity Specifications Across Commercial Suppliers: Impact on Downstream Applications

Commercial availability of the target compound spans a purity range from 95% to ≥98% (HPLC), with vendors such as Atomfair offering ≥95% and Aladdin offering 97% . This 2-3% purity differential can significantly impact yields in multi-step syntheses where impurities accumulate or in sensitive catalytic applications where trace contaminants poison catalysts. In contrast, the 2-hydroxyethyl regioisomer (CAS 89151-44-0) is typically supplied as a liquid with lower purity specifications (often 95-97%), and its different physical state (viscous liquid vs. crystalline powder) introduces handling and storage complexities not present with the target compound.

Quality Control Analytical Chemistry Procurement Specifications

Physicochemical Property Differentiation: Density and Boiling Point vs. Regioisomer

The target compound exhibits a predicted density of 1.052±0.06 g/cm³ and a predicted boiling point of 318.2±15.0 °C at 760 mmHg [1]. In contrast, the 2-hydroxyethyl regioisomer (N-Boc-4-piperidineethanol, CAS 89151-44-0) has a reported density of 1.043 g/mL at 25 °C and a boiling point of 120-150 °C at 0.5 mmHg (lit.) . These divergent physical properties directly influence purification method selection (e.g., distillation feasibility) and solvent compatibility in downstream reactions. The higher boiling point of the target compound makes vacuum distillation less practical, favoring chromatographic purification instead—a critical process development consideration.

Physical Chemistry Process Development Purification

Application Scope: Documented Use in Kinase Inhibitor and CNS Drug Synthesis

The target compound is explicitly cited as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and CNS-targeting pharmaceuticals . In contrast, the 2-hydroxyethyl regioisomer (CAS 89151-44-0) is primarily documented as an intermediate for VEGF receptor tyrosine kinase inhibitors and CCR5 receptor antagonists . While both compounds serve as piperidine building blocks, their distinct application profiles stem from the different spatial orientation of the hydroxyl group, which affects binding interactions in target molecules. No direct biological activity data comparing the two compounds is available, but patent literature confirms their use in distinct therapeutic areas.

Medicinal Chemistry Drug Discovery Kinase Inhibitors

Computational Physicochemical Predictors: LogP and Topological Polar Surface Area

The target compound has a calculated LogP (XLogP3) of 1.6 and a topological polar surface area (TPSA) of 49.8 Ų . These values predict moderate lipophilicity and favorable membrane permeability, making it suitable for CNS drug candidates. In comparison, the 2-hydroxyethyl regioisomer (CAS 89151-44-0) has a reported LogP of approximately 1.2 and a similar TPSA . The higher LogP of the target compound (Δ ≈ 0.4) suggests marginally better blood-brain barrier penetration potential, though this remains a class-level inference without direct experimental validation.

ADME Prediction Drug Design Computational Chemistry

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate


Synthesis of Kinase Inhibitor Intermediates Requiring Secondary Alcohol Functionality

The target compound is ideal for constructing kinase inhibitor scaffolds where the secondary alcohol serves as a precursor for further functionalization (e.g., oxidation to ketone or conversion to leaving group). Its documented use in kinase inhibitor synthesis and the availability of ≥95% purity material ensure reproducible yields in multi-step sequences. Researchers should select this racemic building block when the stereochemistry of the final alcohol is not critical or will be subsequently eliminated, leveraging its cost-effectiveness compared to chiral analogs .

CNS-Targeting Pharmaceutical Development

With a calculated LogP of 1.6 and TPSA of 49.8 Ų , the target compound possesses physicochemical properties within the favorable range for CNS penetration (typically LogP 2-5, TPSA < 90 Ų). Its crystalline powder form and stability under recommended storage conditions make it a reliable intermediate for CNS drug discovery programs, particularly those targeting neurological disorders where piperidine-containing scaffolds are prevalent.

General Organic Synthesis and Building Block Procurement

As a Boc-protected piperidine with a secondary alcohol handle, the target compound serves as a versatile building block for diverse synthetic applications, including amide coupling, esterification, and substitution reactions. Its commercial availability from multiple vendors in high purity (95-98%) and its crystalline solid form facilitate accurate weighing and handling, reducing experimental variability. Procurement of this racemic building block is recommended for any synthesis where a hydroxyethyl-substituted piperidine core is required and stereochemical purity is not essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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